molecular formula C25H23ClN2O2 B11633687 CeMMEC5

CeMMEC5

Número de catálogo: B11633687
Peso molecular: 418.9 g/mol
Clave InChI: OEDVOBHPYXBCGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CeMMEC5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a complex molecule with a specific structure that allows it to interact with various biological and chemical systems. This compound is particularly noted for its potential use in medicinal chemistry and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CeMMEC5 involves multiple steps, each requiring precise conditions to ensure the correct formation of the compound. The initial step typically involves the preparation of the core structure through a series of condensation reactions. This is followed by the introduction of various functional groups through substitution reactions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then continuously extracted, purified, and collected.

Análisis De Reacciones Químicas

Types of Reactions

CeMMEC5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

CeMMEC5 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: this compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of CeMMEC5 involves its interaction with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal applications, this compound may target specific enzymes involved in disease processes, thereby inhibiting their activity and providing therapeutic benefits.

Comparación Con Compuestos Similares

CeMMEC5 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:

    CeMMEC4: Similar in structure but with different functional groups, leading to different chemical and biological properties.

    CeMMEC6: Another related compound with variations in its core structure, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it particularly suitable for certain applications in chemistry, biology, medicine, and industry.

Propiedades

Fórmula molecular

C25H23ClN2O2

Peso molecular

418.9 g/mol

Nombre IUPAC

N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-ethoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C25H23ClN2O2/c1-3-29-21-12-13-24-22(15-21)25(14-17(2)27-24)28-19-8-10-20(11-9-19)30-16-18-6-4-5-7-23(18)26/h4-15H,3,16H2,1-2H3,(H,27,28)

Clave InChI

OEDVOBHPYXBCGS-UHFFFAOYSA-N

SMILES canónico

CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.